
4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile: is a chemical compound with the molecular formula C12H11NO2 It is a derivative of isobenzofuran, characterized by the presence of three methyl groups at positions 4, 6, and 7, an oxo group at position 1, and a carbonitrile group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6,7-trimethylisobenzofuran and a suitable nitrile source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Catalysts: Catalysts such as sodium hydride (NaH) or other strong bases are used to promote the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures (e.g., 40°C) for a specific duration to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile may involve large-scale batch or continuous processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality and supply.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The methyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling and responses.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
The uniqueness of 4,6,7-Trimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53935-69-6 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
4,6,7-trimethyl-1-oxo-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-6-7(2)11-10(5-15-12(11)14)8(3)9(6)4-13/h5H2,1-3H3 |
Clé InChI |
VLDZBWQAZOQSAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(COC2=O)C(=C1C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


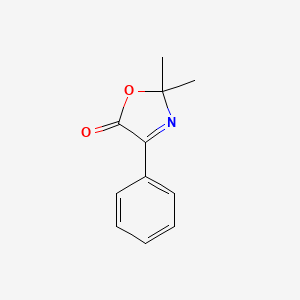
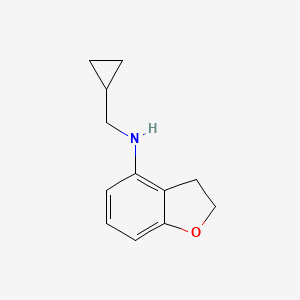
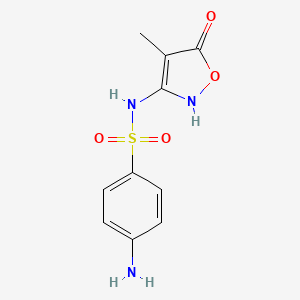
![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
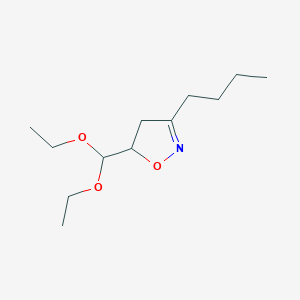

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
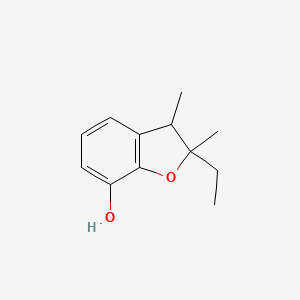
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)

